1-Chloro-4-ethynyl-2-methylbenzene
Overview
Description
“1-Chloro-4-ethynyl-2-methylbenzene” is a derivative of benzene, which is an aromatic compound. It has a chlorine atom (Cl), an ethynyl group (C≡CH), and a methyl group (CH3) attached to the benzene ring .
Synthesis Analysis
The synthesis of such compounds generally involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C8H5Cl. It has a molecular weight of 136.578 .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can undergo a standard Sonogashira reaction with iodophenyl groups on the film surfaces via the formation of C−C bonds .Scientific Research Applications
Chemical Thermodynamics : The molar enthalpies of formation of isopropylchlorobenzenes, which are closely related to 1-Chloro-4-ethynyl-2-methylbenzene, have been derived from equilibrium measurements. This research is crucial in understanding the thermodynamic properties of these compounds (Nesterova et al., 1985).
Polymerisation Mechanisms : Research into the polymerisation mechanisms of chloromethyl-4-(n-butylsulfinyl)methylbenzene and its derivatives, which are structurally similar to this compound, provides insights into radical and anionic polymerisation processes (Hontis et al., 1999).
Catalyzed Polymerization : The phase transfer Pd(0) catalyzed polymerization of compounds like 1,4-bis[2-(4',4"-diheptyloxyphenyl)ethynyl]benzene, which is structurally related to this compound, shows the potential of these compounds in forming mesomorphic EDA complexes (Pugh & Percec, 1990).
Chemical Synthesis : The synthesis of 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione from 1-chloro-4-fluoro-2-methylbenzene highlights the chemical versatility and potential pharmaceutical applications of these compounds (Xun & Hu, 2004).
Polymer Chemistry : The use of α,ω-dichloropoly(2-methylpropene) as an inifer, derived from similar chloroalkylbenzenes, explores the role of these compounds in polymer chemistry and their potential in the creation of new polymeric materials (Nuyken et al., 1985).
Electrochemical Studies : Investigations into the electrochemical reduction of methyl triclosan, a compound structurally related to this compound, are crucial for understanding its behavior in different chemical environments (Peverly et al., 2014).
Organometallic Chemistry : The molybdenum-mediated cyclocarbonylation of 1-ethynyl-2-allenylbenzenes, related to this compound, highlights its potential in the synthesis of complex organic structures (Datta & Liu, 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-chloro-4-ethynyl-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYTWLWBBAVIKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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